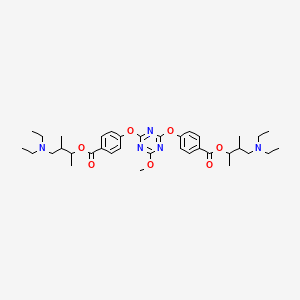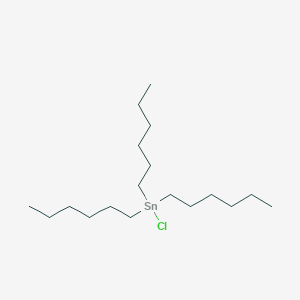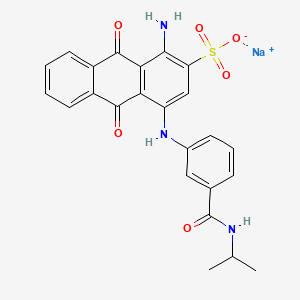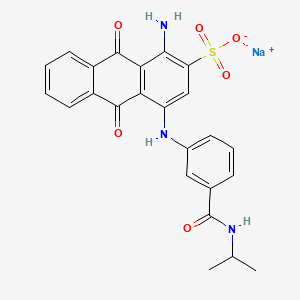
Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester is a complex organic compound with the molecular formula C30H39N5O7 and a molecular weight of 581.66 g/mol . This compound is part of the heterocyclic organic compounds category and is known for its unique structure that includes a triazine ring and benzoic acid esters .
Preparation Methods
The synthesis of Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester involves multiple steps, starting from 1,3,5-triazine derivatives. The synthetic routes typically include alkylation or amidation reactions . For instance, 2,4-dichloro-6-methoxy-1,3,5-triazine can be used as a starting material, which undergoes substitution reactions to introduce the desired functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include alkyl halides and amines, which react under basic conditions to replace specific functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Hydrolysis: This reaction involves breaking down the ester bonds in the presence of water and an acid or base catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bonds would yield the corresponding carboxylic acids and alcohols .
Scientific Research Applications
Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other triazine derivatives.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Utilized in the development of flame-retardant materials and other specialized polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and benzoic acid esters can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester include other triazine derivatives and benzoic acid esters . These compounds share structural similarities but may differ in their functional groups and specific applications. For example:
Diethyl 4,4’-[(6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoate: Similar structure but different ester groups.
2-Diethylaminoethyl 4-[[4-[4-(2-diethylaminoethyloxycarbonyl)phenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate: Another triazine derivative with different substituents.
Properties
CAS No. |
85826-22-8 |
|---|---|
Molecular Formula |
C36H51N5O7 |
Molecular Weight |
665.8 g/mol |
IUPAC Name |
[4-(diethylamino)-3-methylbutan-2-yl] 4-[[4-[4-[4-(diethylamino)-3-methylbutan-2-yl]oxycarbonylphenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C36H51N5O7/c1-10-40(11-2)22-24(5)26(7)45-32(42)28-14-18-30(19-15-28)47-35-37-34(44-9)38-36(39-35)48-31-20-16-29(17-21-31)33(43)46-27(8)25(6)23-41(12-3)13-4/h14-21,24-27H,10-13,22-23H2,1-9H3 |
InChI Key |
SYRSXPRQMXPVNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC)OC3=CC=C(C=C3)C(=O)OC(C)C(C)CN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)

![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)


![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)




